molecular formula C11H14O2S B1531870 (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol CAS No. 2165355-92-8

(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol

Cat. No. B1531870
M. Wt: 210.29 g/mol
InChI Key: JHMVYOLAVXHNBX-GHMZBOCLSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound you mentioned, “(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol”, suggests that it is a type of oxolane (a five-membered ring compound with one oxygen atom) with a benzylsulfanyl group and a hydroxyl group.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes the steps of the reaction, the reagents and conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and their spatial orientation. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like acidity, basicity, and reactivity would also be analyzed.


Scientific Research Applications

Bioisosteres and Drug Discovery

Compounds such as 3-Sulfanyl-oxetanes, derived from oxetan-3-ols, have been recognized as promising novel bioisosteric replacements for thioesters or benzyl sulfides. A mild and inexpensive lithium catalyst has been used for chemoselective C−OH activation and thiol alkylation, forming oxetane sulfides from various thiols. These offer new motifs in chemical space, specifically as bioisosteres for thioesters, due to their similar shape and electronic properties. This approach enables the development of novel oxetane classes and building blocks for drug discovery, with key physicochemical properties indicating suitability for incorporation into pharmaceutical efforts (Croft, Mousseau, Choi, & Bull, 2017).

Synthesis of Aromatic Compounds

Research has shown efficient synthesis of aromatic compounds, such as all-para-brominated oligo(N-phenyl-m-aniline)s, through one-pot procedures from nonbrominated oligomers. This includes the synthesis of dimer and trimer structures, with X-ray crystallographic analysis revealing U-shaped structures conducive to adopting helical structures. Such advancements in synthetic chemistry provide a method for exploring the redox properties of these compounds, which can be oxidized into dications with triplet spin-multiplicity, offering insights into the development of new materials with unique electronic properties (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).

Oxidative Degradation Studies

The oxidative degradation of specific derivatives, like procyanidin B2 to (R)-(-)-2,4-diphenylbutyric acid, has been explored to establish interflavan linkage regio- and stereochemistry in oligomeric proanthocyanidins. This method involves a series of steps, including Barton deoxygenation and hydrogenolytic deoxygenation, leading to selective oxidation processes. Such studies are crucial for understanding the chemical transformations and potential applications of these compounds in bioactive materials or pharmaceuticals (Kozikowski, Tueckmantel, & George, 2000).

Environmental Applications

Research into the activation of peroxymonosulfate (PMS) by Fe(III)-doped g-C3N4 for the selective degradation of phenolic compounds through nonradical pathways has demonstrated the potential environmental applications of these chemical processes. This method utilizes high-valent iron-oxo species, offering a novel route for the efficient degradation of organic contaminants in water and soil, which is critical for environmental remediation efforts (Li, Shan, & Pan, 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further synthetic modifications, or investigations into its mechanism of action.


properties

IUPAC Name

(3R,4R)-4-benzylsulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-10-6-13-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMVYOLAVXHNBX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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